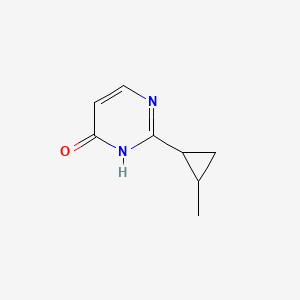

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

2-(2-methylcyclopropyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-4-6(5)8-9-3-2-7(11)10-8/h2-3,5-6H,4H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUXSMOWOXQABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NC=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biginelli Reaction with 2-Methylcyclopropanecarboxaldehyde: Exploring New Frontiers in Dihydropyrimidinone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Biginelli reaction, a classic multicomponent reaction, has remained a cornerstone of heterocyclic synthesis for over a century, providing efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as calcium channel blockers, antihypertensive agents, and antiviral compounds.[2][3] While traditionally employing aromatic aldehydes, the use of aliphatic and structurally unique aldehydes presents an opportunity to expand the chemical space of accessible DHPMs. This technical guide delves into the uncharted territory of the Biginelli reaction with 2-methylcyclopropanecarboxaldehyde, a chiral and sterically demanding substrate. We will explore the mechanistic nuances, propose a robust synthetic protocol, discuss the anticipated stereochemical outcomes, and provide a comprehensive guide to the characterization of the resulting novel cyclopropyl-substituted dihydropyrimidinones. This document serves as a forward-looking resource for researchers aiming to innovate within the field of multicomponent reactions and drug discovery.

The Biginelli Reaction: A Timeless Multicomponent Synthesis

First reported by Pietro Biginelli in 1891, this one-pot reaction convenes an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) under acidic conditions to yield a dihydropyrimidinone.[2] The classical approach often suffered from harsh conditions and low yields, particularly with aliphatic aldehydes.[4][5] The advent of modern catalysis, especially the use of Lewis acids, has significantly broadened the scope and efficiency of the Biginelli reaction.[6]

Mechanistic Overview: The Iminium Pathway

The most widely accepted mechanism for the Lewis acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[4] The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, enhancing its electrophilicity. Urea then attacks the activated carbonyl, and subsequent dehydration leads to the crucial N-acyliminium ion. This electrophilic intermediate is then intercepted by the enol form of the β-ketoester. The resulting open-chain ureide undergoes intramolecular cyclization and dehydration to furnish the final dihydropyrimidinone product.

Caption: Kappe's proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.

The Challenge and Opportunity of 2-Methylcyclopropanecarboxaldehyde

The use of 2-methylcyclopropanecarboxaldehyde as the aldehyde component in the Biginelli reaction introduces several intriguing aspects for the synthetic chemist:

-

Steric Hindrance: The cyclopropyl group, particularly with a methyl substituent at the 2-position, presents significant steric bulk around the aldehyde functionality. This can influence the reaction rate and may require optimized catalytic conditions to overcome.

-

Chirality and Stereochemistry: 2-Methylcyclopropanecarboxaldehyde is a chiral molecule. Its use in the Biginelli reaction will generate a new stereocenter at the C4 position of the dihydropyrimidinone ring. This leads to the formation of diastereomers, and controlling the diastereoselectivity is a key challenge and a significant opportunity for asymmetric synthesis.[7][8]

-

Electronic Effects: The cyclopropyl group is known to have unique electronic properties, behaving somewhat like a double bond in its ability to stabilize adjacent positive charges. This could influence the stability of the N-acyliminium intermediate and potentially affect the reaction pathway.

Proposed Synthetic Approach

Synthesis of 2-Methylcyclopropanecarboxaldehyde

As 2-methylcyclopropanecarboxaldehyde is not a common commercially available starting material, a reliable synthetic route is necessary. A plausible approach involves the Simmons-Smith cyclopropanation of a suitable α,β-unsaturated aldehyde or the oxidation of the corresponding alcohol. For instance, the oxidation of 2-methylcyclopropanemethanol, which can be synthesized from commercially available precursors, offers a direct route.[9]

Protocol for Oxidation of 2-Methylcyclopropanemethanol:

-

Reagents and Equipment: 2-methylcyclopropanemethanol, pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane), anhydrous dichloromethane (DCM), silica gel, magnetic stirrer, round-bottom flask, and standard glassware for workup and purification.

-

Procedure:

-

To a stirred suspension of PCC in anhydrous DCM, add a solution of 2-methylcyclopropanemethanol in DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-methylcyclopropanecarboxaldehyde.

-

Purify the aldehyde by distillation or column chromatography.

-

Biginelli Reaction with 2-Methylcyclopropanecarboxaldehyde

Given the anticipated steric hindrance of the aldehyde, a robust Lewis acid catalyst is recommended to drive the reaction efficiently. Ytterbium(III) triflate (Yb(OTf)₃) is an excellent candidate due to its high catalytic activity and tolerance to various functional groups.[6]

Detailed Experimental Protocol:

Caption: Experimental workflow for the Biginelli reaction with 2-methylcyclopropanecarboxaldehyde.

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylcyclopropanecarboxaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and ytterbium(III) triflate (10 mol%).

-

Solvent Addition: Add anhydrous acetonitrile (5-10 mL) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-82°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the aldehyde.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the diastereomeric products.

Anticipated Results and Discussion

Stereochemical Considerations

The reaction between a racemic mixture of (R/S)-2-methylcyclopropanecarboxaldehyde and the achiral β-ketoester and urea will result in the formation of two pairs of enantiomers (four stereoisomers in total). The key is the relative stereochemistry between the C4-cyclopropyl group and the newly formed stereocenter. The diastereomeric ratio will be influenced by the steric interactions in the transition state during the nucleophilic attack of the enol on the iminium ion. It is plausible that the reaction will exhibit some degree of diastereoselectivity, favoring the formation of the less sterically hindered diastereomer. The use of a chiral catalyst could potentially lead to an enantioselective Biginelli reaction, affording an optically active product.[10][11]

| Parameter | Expected Outcome | Rationale |

| Yield | Moderate to Good | Lewis acid catalysis should overcome the steric hindrance of the aldehyde.[12] |

| Diastereoselectivity | Moderate | Steric interactions between the methyl group on the cyclopropane ring and the incoming nucleophile will likely favor one diastereomer over the other. |

| Reaction Time | 4-12 hours | Aliphatic aldehydes can be less reactive than aromatic counterparts, potentially requiring longer reaction times.[5] |

Characterization of the Product: 4-(2-Methylcyclopropyl)-6-methyl-5-(ethoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-one

The structure of the synthesized dihydropyrimidinone can be confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the dihydropyrimidinone core, including two distinct NH protons, a quartet and a triplet for the ethyl ester, and a singlet for the C6-methyl group. The C4 proton will appear as a doublet coupled to one of the NH protons. The protons of the 2-methylcyclopropyl group will exhibit complex splitting patterns in the aliphatic region, providing valuable information about the relative stereochemistry of the diastereomers.[13]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the characteristic carbonyl carbons of the ester and urea moieties, as well as the sp³-hybridized C4 and the sp²-hybridized C5 and C6 of the dihydropyrimidinone ring. The signals for the cyclopropyl ring carbons will appear at high field.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the urea moiety, the C=O stretching of the ester and urea groups, and C=C stretching of the dihydropyrimidinone ring.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the product.[14]

Conclusion and Future Outlook

This technical guide provides a comprehensive framework for exploring the Biginelli reaction with the novel substrate, 2-methylcyclopropanecarboxaldehyde. By leveraging the power of Lewis acid catalysis, the synthesis of unique cyclopropyl-substituted dihydropyrimidinones is within reach. The inherent chirality of the starting aldehyde opens up exciting possibilities for the diastereoselective and potentially enantioselective synthesis of these compounds. The protocols and characterization guidelines presented here are intended to empower researchers to push the boundaries of multicomponent reactions and to generate novel molecular architectures with potential applications in drug discovery and development. Further investigations could focus on employing chiral catalysts to control the absolute stereochemistry of the products and to explore the biological activities of these new chemical entities.

References

- Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Ber. Dtsch. Chem. Ges.1891, 24 (1), 1317–1319.

-

Kappe, C. O. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. J. Org. Chem.1997 , 62 (21), 7201–7204. [Link]

-

Biginelli reaction - Wikipedia. [Link]

-

An Improved Protocol for Biginelli Reaction - Scientific Research Publishing. [Link]

-

Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction - MDPI. [Link]

-

Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. [Link]

-

Highly Enantioselective Organocatalytic Biginelli Reaction | Journal of the American Chemical Society - ACS Publications. [Link]

-

New protocol for Biginelli reaction-a practical synthesis of Monastrol - Arkivoc. [Link]

-

stereoselectivity of the biginelli reaction catalyzed by chiral primary amine: a computational study. [Link]

-

A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst - Taylor & Francis. [Link]

-

The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry - Moodle@Units. [Link]

-

Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC. [Link]

-

Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups - ResearchGate. [Link]

-

Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups - PubMed Central. [Link]

-

Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts - PMC. [Link]

-

Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts | Organic Letters - ACS Publications - ACS.org. [Link]

-

Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC. [Link]

-

Highly Enantio- and Diastereoselective Tandem Generation of Cyclopropyl Alcohols with up to Four Contiguous Stereocenters - Organic Chemistry Portal. [Link]

-

The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed. [Link]

-

Biginelli reaction – Knowledge and References - Taylor & Francis. [Link]

-

Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. [Link]

-

INTERRELATION OF CHEMICAL SHIFTS IN THE SPECTRA OF NMR 13C OF FUNCTIONALLLY SUBSTITUTED CYCLOPROPYL STYRENES AND SOME PARAMETERS OF THEIR REACTIVITY. [Link]

-

Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC. [Link]

-

Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. [Link]

-

Benchtop 19F nuclear magnetic resonance (NMR) spectroscopy provides mechanistic insight into the Biginelli condensation towards the chemical synthesis of novel trifluorinated dihydro- and tetrahydropyrimidinones as antiproliferative agents | ChemRxiv. [Link]

-

Dihydropyrimidinones Against Multiresistant Bacteria - Frontiers. [Link]

-

Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives - Der Pharma Chemica. [Link]

-

GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION - Chemistry Journal of Moldova. [Link]

-

1 H NMR spectrum of compound 6b. | Download Scientific Diagram - ResearchGate. [Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC. [Link]

-

Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]

-

Synthesis of 2-Mercaptobenzaldehyde, 2-Mercaptocyclohex-1-enecarboxaldehydes and 3-Mercaptoacrylaldehydes | Request PDF - ResearchGate. [Link]

-

Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - MDPI. [Link]

-

Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one - PubMed. [Link]

-

Synthesis of Dimethyl Cyclopentane - YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moodle2.units.it [moodle2.units.it]

- 13. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]

Advanced Characterization Framework for Novel N-Alkyl-3,4-Dihydropyrimidin-2(1H)-ones

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Structural Elucidation, Regiochemical Assignment, and Functional Profiling

Executive Summary: The Biginelli Scaffold Evolution

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, synthesized via the venerable Biginelli reaction, represents a "privileged structure" in medicinal chemistry. While the core scaffold is well-documented, the introduction of alkyl substituents —specifically at the N1 or N3 positions, or via S-alkylation of thione precursors—presents significant characterization challenges.

The term "2-alkyl-dihydropyrimidinone" is often a nomenclature shorthand used in rapid communication to describe N-alkylated derivatives (where the alkyl group modifies the urea/amide motif) or 2-alkylthio variants. This guide focuses on the critical technical challenge of these derivatives: establishing unambiguous regiochemistry (N1 vs. N3 vs. O-alkylation) and validating the integrity of the heterocycle for pharmacological screening (e.g., Calcium channel modulation, Eg5 inhibition).

Synthetic Context & Regiochemical Challenges

To characterize these molecules, one must understand their genesis. The functionalization of the DHPM core usually occurs via two pathways:

-

Pre-synthetic modification: Using N-alkyl ureas in the Biginelli condensation (predictable).

-

Post-synthetic alkylation: Treating the DHPM core with alkyl halides (unpredictable).

The Critical Problem: The DHPM scaffold contains an ambident nucleophilic system (-NH-C=O-NH-). Alkylation can theoretically occur at N1 , N3 , or the Oxygen (O-alkylation), leading to regioisomers with vastly different biological profiles.

Visualization: The Regioselectivity Problem

The following diagram outlines the synthetic divergence and the necessity for rigorous characterization.

Figure 1: Synthetic pathway illustrating the divergence of alkylated DHPM regioisomers. N1-alkylation is typically favored but requires spectroscopic confirmation.

Spectroscopic Characterization Protocol

This section details the self-validating logic required to confirm the structure of a novel 2-alkyl (N-alkyl) DHPM.

Infrared (IR) Spectroscopy: The First Checkpoint

IR provides the first evidence of successful alkylation and can hint at N- vs. O-alkylation.

| Functional Group | Parent DHPM ( | N-Alkyl Derivative ( | O-Alkyl Derivative ( | Mechanistic Insight |

| NH Stretch | 3200–3400 (Broad, Doublet) | 3200–3300 (Single band) | 3300 (Weak/Single) | Loss of one NH indicates mono-alkylation. |

| C=O (Amide) | 1680–1720 (Strong) | 1660–1700 (Shifted) | Absent or >1600 | Critical: Retention of C=O rules out O-alkylation. |

| C=C (Ring) | 1640–1660 | 1640–1660 | 1580–1620 | Aromatization (oxidation) shifts these bands significantly. |

Nuclear Magnetic Resonance (NMR): The Gold Standard

1H and 13C NMR are insufficient on their own to distinguish N1 from N3 isomers due to overlapping electronic environments. 2D NMR is mandatory.

Protocol: Distinguishing N1 vs. N3 Alkylation

Hypothesis: The N1 position is less sterically hindered than N3 (which is flanked by the C4-aryl group and C2-carbonyl). However, electronic effects dominate.

-

N1-H is typically the downfield singlet (~9.0–10.0 ppm).

-

N3-H is often broader or slightly upfield (~7.0–8.0 ppm) due to C4-aryl shielding.

Step-by-Step Assignment Logic:

-

1H NMR: Observe the disappearance of the specific NH signal.

-

Observation: If the signal at ~9.2 ppm disappears and the signal at ~7.5 ppm remains, N1-alkylation is suggested.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive test.

-

Target: Look for correlations between the new alkyl protons (e.g., N-CH2-) and the ring carbons.

-

N1-Alkyl: The alkyl protons will show a strong 3-bond correlation (

) to C6 (the methyl-bearing carbon) and C2 (carbonyl). -

N3-Alkyl: The alkyl protons will show a 3-bond correlation to C4 (the chiral center) and C2 .

-

Note: Correlation to C4 is the "smoking gun" for N3-alkylation.

-

Visualization: NMR Decision Logic

Figure 2: NMR logic tree for unambiguous assignment of DHPM regioisomers.

Mass Spectrometry (MS)

While MS confirms molecular weight, fragmentation patterns can support structural claims.

-

Retro-Biginelli Fragmentation: DHPMs typically undergo a retro-Diels-Alder-like fragmentation or cleavage of the C4-aryl bond.

-

N-Alkyl Effect: N-alkyl derivatives often show a stable fragment ion corresponding to the [N-alkyl urea]+ species, which is absent in the parent compound.

Functional & Biological Profiling

Once the structure is confirmed as a Novel N-Alkyl-DHPM , it must be profiled for drug-likeness.

Physical Properties & Stability

-

Solubility: N-alkylation typically increases lipophilicity (LogP) and organic solubility compared to the parent urea, which is often high-melting and insoluble.

-

Chiral Stability: The C4 position is a chiral center. In acidic solutions, DHPMs can racemize or oxidize to pyrimidines.

-

Test: Monitor optical rotation over 24h in simulated gastric fluid (pH 1.2).

-

Pharmacological Context (Why do this?)

References to Monastrol and Calcium Channel Blockers are essential here.

-

Eg5 Inhibition (Anticancer): Monastrol (a DHPM) inhibits kinesin Eg5.[1] Structure-Activity Relationship (SAR) studies show that N1-alkylation often decreases activity compared to the free NH, whereas S-alkylation (of thiones) can modulate potency [1].

-

Calcium Channel Blockers: Similar to nifedipine, DHPMs block L-type calcium channels. The orientation of the C4-aryl group (controlled by N-substituents) is critical for receptor fitting [2].

Experimental Protocol: General Synthesis & Purification

Standardized procedure for replication.

Synthesis of N1-Alkyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one:

-

Core Synthesis: Reflux mixture of Aryl Aldehyde (10 mmol), Ethyl Acetoacetate (10 mmol), and Urea (15 mmol) in Ethanol (20 mL) with catalytic HCl (5 drops) for 4-6 hours. Cool, filter precipitate, recrystallize from EtOH.

-

Alkylation: Dissolve Parent DHPM (1 mmol) in dry DMF (5 mL). Add Cs2CO3 (1.2 mmol) and stir for 15 min at RT (Activation of N1).

-

Addition: Add Alkyl Halide (1.1 mmol) dropwise. Stir at RT for 2-4 hours (TLC monitoring).[2]

-

Note on Base: Cs2CO3 is preferred over K2CO3 or NaH for regioselectivity toward N1 over O-alkylation [2].

-

-

Workup: Pour into ice water. Filter solid or extract with EtOAc.

-

Purification: Column chromatography (Hexane:EtOAc 7:3). N-alkyl products usually have higher Rf than parents.

References

-

RSC Advances : "Revisiting Biginelli-like reactions: solvent effects, mechanisms, biological applications."

-

European Journal of Medicinal Chemistry : "Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase."[3]

-

Bioorganic & Medicinal Chemistry Letters : "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery."

-

Organic Chemistry Portal : "Biginelli Reaction - Mechanism and Recent Literature."

Sources

Technical Monograph: 2-(2-Methylcyclopropyl)pyrimidin-4(3H)-one Scaffolds

[1]

Nomenclature & Stereochemical Identity

In the context of IUPAC nomenclature and precision chemistry, the name 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one requires rigorous deconstruction. While chemically descriptive, it represents a semi-systematic convention often found in legacy patents.[1]

The "3,4-Dihydro" Convention vs. IUPAC PIN

The term "3,4-dihydro" in this context is historically used to indicate the saturation of the N3 position and the presence of a carbonyl at C4, distinguishing the lactam tautomer from the lactim (4-hydroxypyrimidine).[1]

However, modern IUPAC recommendations (Blue Book P-14.3.4.[1]1) designate the Preferred IUPAC Name (PIN) based on the retained hydrogen atom of the heterocycle.

-

Legacy Name: 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one[1]

-

IUPAC PIN: 2-(2-Methylcyclopropyl)pyrimidin-4(3H)-one [1]

This distinction is critical for database searching (e.g., CAS, Reaxys), as the "dihydro" prefix can erroneously imply saturation of the C5-C6 double bond (forming a tetrahydro- scaffold) rather than the tautomeric population of the aromatic system.[1]

Stereochemical Resolution

The substituent 2-methylcyclopropyl introduces significant stereochemical complexity. The cyclopropane ring possesses two chiral centers (C1' and C2'), resulting in four potential stereoisomers.[1] A precise technical description must define the relative configuration (cis vs. trans) and absolute configuration (R vs. S).[1]

| Descriptor | Configuration | Relationship |

| Trans-racemate | (1R, 2R) + (1S, 2S) | Methyl group trans to pyrimidine |

| Cis-racemate | (1R, 2S) + (1S, 2R) | Methyl group cis to pyrimidine |

Editorial Note: In drug development, the trans-isomer is frequently prioritized due to lower steric clash with the N3-H of the pyrimidinone ring, which facilitates better binding pocket accommodation.[1]

Structural Dynamics: Tautomeric Equilibrium

Understanding the tautomeric preference of this scaffold is non-negotiable for accurate docking studies and pharmacophore modeling. Pyrimidin-4-ones exist in a dynamic equilibrium between the oxo (lactam) and hydroxy (lactim) forms.[1]

The Lactam Predominance

Experimental data and ab initio calculations (MP2/6-311++G(d,p)) confirm that the 3H-oxo tautomer (Structure A below) is the dominant species in both the solid state and polar solvents.[1] This is driven by the high resonance energy of the amide-like linkage.[1]

-

Implication for Docking: Ligands should be modeled as the 3H-oxo tautomer, acting as a Hydrogen Bond Donor (HBD) at N3 and a Hydrogen Bond Acceptor (HBA) at C4=O.

[1]

Synthetic Methodology

The synthesis of 2-substituted pyrimidin-4(3H)-ones is best achieved via condensation of an amidine with a

Retrosynthetic Analysis

The disconnection approach reveals two key precursors:[1][2]

-

2-Methylcyclopropanecarboxamidine: Derived from the corresponding nitrile.

-

Ethyl Propiolate (or Ethyl Formylacetate equivalent): Provides the C4-C5-C6 fragment.

Detailed Protocol: Amidine Condensation Route

Step 1: Synthesis of 2-Methylcyclopropanecarboxamidine HCl

-

Rationale: Direct reaction of nitriles with ammonia is sluggish. The Pinner reaction converts the nitrile to an imidate ester, which is readily ammonolyzed.[1]

-

Dissolve trans-2-methylcyclopropanecarbonitrile (10 mmol) in anhydrous ethanol (5 mL) at 0°C.

-

Bubble dry HCl gas through the solution for 30 minutes until saturation.

-

Seal and stir at 4°C for 24 hours (Pinner imidate formation).

-

Precipitate the imidate hydrochloride with anhydrous ether; filter and dry.

-

Resuspend the solid in ethanolic ammonia (7N NH3 in MeOH) and stir for 48 hours at room temperature.

-

Concentrate in vacuo to yield the amidine hydrochloride .

Step 2: Cyclization to Pyrimidin-4(3H)-one

-

Rationale: Base-catalyzed condensation between the 1,3-binucleophile (amidine) and the 1,3-bielectrophile (ethyl propiolate).[1]

-

Prepare a solution of Sodium Ethoxide (NaOEt) by dissolving sodium metal (20 mmol) in anhydrous ethanol (20 mL).[1]

-

Add the amidine hydrochloride (10 mmol) from Step 1. Stir for 15 minutes to liberate the free base; filter off NaCl if necessary.

-

Add Ethyl Propiolate (10 mmol) dropwise at room temperature. Note: Ethyl 3,3-diethoxypropionate can be used as a masked equivalent for milder conditions.[1]

-

Reflux the mixture for 6–12 hours. Monitor by TLC (formation of a UV-active, polar spot).[1]

-

Cool to room temperature and neutralize with acetic acid to pH 6–7.

-

The product often precipitates. If not, evaporate solvent and recrystallize from EtOH/Water.[1]

Medicinal Chemistry Utility

The 2-(2-Methylcyclopropyl)pyrimidin-4(3H)-one moiety is a privileged scaffold in modern drug design, particularly for kinase inhibitors and antiviral agents.[1]

Pharmacophore Features[3][4]

-

Cyclopropyl Group: Acts as a bioisostere for an isopropyl or ethyl group but provides conformational restriction . The rigid geometry vectors the methyl group into a specific hydrophobic pocket, potentially increasing selectivity (entropy-enthalpy compensation).[1]

-

Pyrimidinone Core: A canonical hydrogen-bonding motif. The N3-H and C4=O mimic the donor-acceptor pattern of nucleobases (Uracil/Thymine), making this scaffold highly relevant for enzymes interacting with ATP or DNA/RNA.[1]

Known Applications

This specific substructure appears in the chemical space of:

References

-

IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.[1] Link

-

Tautomerism of Pyrimidinones: Giuliano, B. M., et al. "Tautomerism in 4-Hydroxypyrimidine."[1][3] The Journal of Physical Chemistry A, 2013.[1] Link[1]

-

Synthesis of Pyrimidinones: Brown, D. J.[1] The Pyrimidines. Wiley-Interscience, Chemistry of Heterocyclic Compounds Series.[1] Link[1]

-

Cyclopropyl Stereochemistry: Rappoport, Z. (Ed.).[1][4] The Chemistry of the Cyclopropyl Group. Wiley, 1987.[1][4] Link[1]

-

PubChem Compound Summary: 3,4-dihydro-1H-pyrimidin-2-one (Structural Analog Reference). National Center for Biotechnology Information. Link

Technical Guide: Accelerated Discovery of Novel Dihydropyrimidinone (DHPM) Derivatives

Executive Summary

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, often referred to as the "Biginelli compound," represents a privileged structure in medicinal chemistry due to its pharmacological versatility.[1] Historically limited by low yields and harsh conditions of the classical Biginelli reaction, the field has shifted toward Green Multi-Component Reactions (MCRs) .

This guide provides a technical blueprint for the rational design, accelerated synthesis, and validation of novel DHPM derivatives. It integrates microwave-assisted organic synthesis (MAOS) with specific Structure-Activity Relationship (SAR) insights for anticancer (Eg5 inhibition) and calcium channel blocking activity.

Chemical Foundation & Synthetic Strategy[2]

The Biginelli Reaction: Mechanistic Insight

To optimize yield and stereoselectivity, one must understand the reaction mechanism. While debated, the Imine Mechanism is the most widely accepted pathway for acid-catalyzed Biginelli reactions.

-

Imine Formation: The aldehyde condenses with urea to form an

-acyliminium ion intermediate. -

Mannich-type Addition: The enol form of the

-ketoester attacks the electrophilic iminium ion. -

Cyclization: Intramolecular dehydration yields the DHPM.

Understanding this causality allows researchers to tune conditions: electron-deficient aldehydes accelerate the initial condensation, while sterically hindered

Visualization: The Imine Pathway

The following diagram illustrates the critical intermediates where reaction failures often occur (e.g., hydrolysis of the imine or failure to cyclize).

Figure 1: The Imine Pathway for the Biginelli Reaction. The N-acyliminium ion is the rate-determining electrophile.

Rational Design & SAR Optimization

The DHPM scaffold mimics the pharmacological profile of 1,4-dihydropyridines (e.g., Nifedipine). However, subtle structural changes dramatically shift activity from calcium channel modulation to kinesin spindle protein (Eg5) inhibition.

SAR Logic Table

The following table summarizes the causal relationship between structural modifications and biological effect.

| Position | Modification | Biological Consequence | Mechanistic Rationale |

| C4 (Aryl) | 3-OH Phenyl | Anticancer (Eg5) | Essential for binding to the allosteric site of Eg5 (Monastrol-like). |

| C4 (Aryl) | 2-NO₂ / 3-NO₂ | Ca²⁺ Channel Blocker | Mimics the orthogonal aryl geometry of Nifedipine; locks conformation. |

| N1 | Alkylation (Methyl/Ethyl) | Reduced Activity (General) | N1-H is often a hydrogen bond donor crucial for receptor binding pockets. |

| C5 | Ester Bulk (Isoproyl/t-Butyl) | Selectivity Tuning | Larger groups restrict conformational flexibility, improving selectivity for specific channel subtypes. |

| C2 | S (Thiourea) | Increased Lipophilicity | Thio-derivatives (Biginelli thiones) often show higher cell permeability but lower oxidative stability. |

Case Study: Monastrol Analogs

For anticancer applications targeting Eg5, the C4-aryl moiety is the primary driver of potency. Recent studies indicate that replacing the meta-hydroxyl group with an imidazolyl group improves water solubility while maintaining cytotoxicity against MCF-7 cell lines (Nejabat et al., 2025).

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Rationale: Traditional reflux methods require 10-24 hours. Microwave irradiation (MWI) utilizes the polarity of the transition state to accelerate the reaction to minutes, adhering to Green Chemistry Principle #5 (Safer Solvents and Auxiliaries).

Materials:

-

Aromatic Aldehyde (1.0 mmol)

-

Ethyl Acetoacetate (1.0 mmol)

-

Urea/Thiourea (1.2 mmol)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%) or Fruit Juice (Lemon/Pineapple - 10% v/v)

-

Equipment: Monowave Synthesis Reactor (e.g., Anton Paar) or modified domestic microwave.

Step-by-Step Methodology:

-

Mixing: In a 10 mL borosilicate vial, combine the aldehyde, ethyl acetoacetate, and urea.

-

Catalysis: Add 10 mol% TBAB. Grind the mixture gently if solid to ensure contact.

-

Irradiation: Place the vial in the microwave reactor.

-

Settings: Power = 300 W, Temperature Limit = 100°C.

-

Time: Irradiate for 2–5 minutes . (Monitor via TLC every 60s).

-

-

Work-up:

-

Cool the reaction mixture to room temperature. It will solidify.

-

Add crushed ice/cold water (20 mL) to the solid mass.

-

Stir for 10 minutes to dissolve the catalyst (TBAB is water-soluble) and unreacted urea.

-

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol (95%) to obtain pure crystals.

Validation Criteria:

-

Yield: Expect >85%.

-

Purity: Sharp melting point (±2°C range).

-

Identification: IR spectrum showing carbonyl stretch ~1700 cm⁻¹ and NH stretch ~3200 cm⁻¹.

Protocol B: In Vitro Cytotoxicity Screening (SRB Assay)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for large-scale screening of DHPMs due to its better linearity and stability with chemical inhibitors.

-

Seeding: Seed MCF-7 or A549 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Add synthesized DHPM derivatives at 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include Monastrol as a positive control.[2][3]

-

Fixation: After 48h, fix cells with cold trichloroacetic acid (TCA, 10%) for 1h at 4°C.

-

Staining: Wash with water, dry, and stain with 0.4% SRB solution (dissolved in 1% acetic acid) for 30 min.

-

Quantification: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base. Measure OD at 510 nm.

-

Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Drug Discovery Workflow Visualization

The following diagram outlines the iterative cycle for DHPM discovery, linking synthesis to biological validation.

Figure 2: The Iterative Design-Make-Test-Analyze (DMTA) Cycle for DHPMs.

Future Directions

The field is moving toward stereoselective Biginelli reactions . Since the (S)-enantiomer of Monastrol is often more potent than the (R)-enantiomer, future protocols must incorporate chiral organocatalysts (e.g., chiral phosphoric acids) to produce enantiopure DHPMs directly, eliminating the need for chiral HPLC separation.

References

-

Kaur, R., et al. (2017).[4] "Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review." European Journal of Medicinal Chemistry. Link

-

Nejabat, M., et al. (2025).[2][5] "Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors." Anti-Cancer Agents in Medicinal Chemistry. Link

-

Matos, L. H. S., et al. (2018).[6] "Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review." European Journal of Medicinal Chemistry. Link[6]

-

Kumaran, J. S., et al. (2011).[7] "Green protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using La2O3 catalyst." Bulletin of the Korean Chemical Society. Link

-

Kappe, C. O. (2000).[8] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research. Link

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Breast Cancer: Novel Dihydropyrimidinones As Potent Eg5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biginelli Reaction [organic-chemistry.org]

preliminary biological screening of 2-substituted dihydropyrimidinones

Technical Whitepaper: Strategic Screening of 2-Substituted Dihydropyrimidinones

Executive Summary The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, synthesized via the Biginelli reaction, represents a "privileged structure" in medicinal chemistry. While historically recognized as calcium channel blockers (nifedipine analogs), recent pharmacological pivots have identified 2-substituted DHPMs—specifically 2-thiones—as potent inhibitors of the mitotic kinesin Eg5 (KSP) and multidrug-resistant microbial efflux pumps. This guide outlines a rigorous, self-validating screening hierarchy designed to filter DHPM libraries for these modern targets, moving beyond generic cytotoxicity to mechanistic validation.

Part 1: Structural Rationale & SAR Logic

The biological activity of DHPMs is strictly governed by substituents at the C2, N3, and C4 positions. A random screening approach is inefficient. The following Structure-Activity Relationship (SAR) logic should guide your library selection before wet-lab screening begins.

Key SAR Drivers:

-

The C2 "Switch":

-

C2=O (Urea): Favors Calcium Channel Blocking (CCB) activity.

-

C2=S (Thiourea): Critical for Eg5 kinesin inhibition (e.g., Monastrol) and enhanced antimicrobial potency due to increased lipophilicity.

-

-

The C4 Aryl Group:

-

Electron-withdrawing groups (e.g., -NO2, -CF3) at the meta or para position typically enhance potency.

-

For Eg5 inhibition, a 3-hydroxyphenyl group is the classic pharmacophore (Monastrol), but recent studies suggest 3-halo or 3-nitro substitutions can improve binding affinity.

-

Figure 1: Structural decision tree for directing DHPM screening based on C2/C4 substitution patterns.

Part 2: Compound Management & Solubility

The Bottleneck: DHPMs are notoriously insoluble in aqueous media, often leading to false negatives (precipitation) or false positives (aggregate promiscuity).

Protocol: Solubility Limit Determination

-

Stock Preparation: Dissolve compounds in 100% DMSO to 10 mM or 20 mM. Sonicate if necessary.[1]

-

Turbidity Check:

-

Prepare a mock assay plate with culture media (no cells).

-

Spike compounds to final screening concentrations (e.g., 100 µM, 50 µM, 10 µM).

-

Critical Step: Measure absorbance at 600–700 nm immediately and after 24 hours.

-

Validation: Any well with OD > 0.05 above the blank indicates precipitation. Exclude these concentrations.

-

-

DMSO Limit: Keep final DMSO concentration < 0.5% for mammalian cells and < 1% for bacteria to avoid solvent toxicity masking compound effects [1].

Part 3: Primary Screen – Antimicrobial Activity

DHPMs often exhibit broad-spectrum activity. The Broth Microdilution Method is superior to disk diffusion for these hydrophobic compounds as it allows for precise MIC determination.

Protocol: Broth Microdilution (CLSI Guidelines)

-

Objective: Determine Minimum Inhibitory Concentration (MIC).

-

Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

Workflow:

-

Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB) to reach ~5 x 10^5 CFU/mL.

-

Plate Setup: Use 96-well round-bottom plates.

-

Controls (Self-Validation):

-

Sterility Control: Broth only (Must be clear).

-

Growth Control: Bacteria + DMSO (Must be turbid).

-

Positive Control:[4] Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

-

-

Readout: Incubate at 37°C for 18–24h.

-

Visual: Lowest concentration with no visible turbidity is the MIC.[3]

-

Dye-Based (Optional): Add 30 µL Resazurin (0.01%). Blue -> Pink indicates growth. This is useful if DHPM precipitation makes visual turbidity hard to read [2].

-

Part 4: Secondary Screen – Cytotoxicity (MTT Assay)

Before mechanistic claims, you must establish the therapeutic window.

Protocol: MTT Cytotoxicity Assay

-

Cell Lines: MCF-7 (Breast), A549 (Lung), HEK293 (Normal control).

-

Seeding: 5,000–10,000 cells/well in 96-well flat-bottom plates. Incubate 24h for attachment.

Workflow:

-

Treatment: Add compounds (serially diluted) for 48h or 72h.

-

MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: 3–4 hours at 37°C. (Look for purple formazan crystals).

-

Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

-

Calculation:

Part 5: Mechanistic Validation – Eg5 Kinesin Inhibition

If your DHPM is a 2-thione derivative (Monastrol analog), it likely targets Eg5. You must validate this via Biochemical ATPase and Phenotypic assays.

A. Biochemical: Kinesin Eg5 ATPase Assay (Malachite Green)

Eg5 hydrolyzes ATP to ADP + Pi to drive motor function. This assay measures free phosphate (Pi).[5]

Protocol:

-

Reagents: Recombinant Kinesin Eg5 Motor Domain, ATP (0.5 mM), Microtubules (Taxol-stabilized), Malachite Green Reagent.

-

Reaction:

-

Mix Eg5 (10–20 nM) + DHPM (Variable conc.) in reaction buffer (15 mM PIPES, 5 mM MgCl2, 1 mM EGTA).

-

Initiate with ATP/Microtubule mix.

-

Incubate 30 mins at Room Temp.

-

-

Detection: Add Malachite Green reagent.[5][6][7] Incubate 15 mins.

-

Readout: Absorbance at 620–650 nm.

-

Result: A decrease in OD compared to control indicates ATPase inhibition [3].

-

B. Phenotypic: Cell Cycle Analysis (Flow Cytometry)

Eg5 inhibition causes a characteristic "Monoastral" spindle, leading to cell cycle arrest at the G2/M phase.[8]

Protocol:

-

Treatment: Treat cells (e.g., HeLa) with IC50 concentration of DHPM for 24h.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol (dropwise while vortexing) for >2 hours at -20°C.

-

Staining:

-

Analysis: Run on Flow Cytometer (FL2 channel).

-

Validation: A significant increase in the G2/M peak (4N DNA content) compared to DMSO control confirms mitotic arrest [4].

-

Integrated Screening Workflow

Figure 2: Step-by-step screening hierarchy ensuring only soluble, active hits proceed to costly mechanistic assays.

References

-

Solubility & DMSO Limits: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Link

-

Antimicrobial Protocols: CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. Link

-

Eg5 ATPase Assay: DeBonis, S., et al. "In vitro screening for inhibitors of the human mitotic kinesin Eg5 with a malachite green-based assay." Analytical Biochemistry, 2003. Link

-

Monastrol & Phenotype: Mayer, T. U., et al. "Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen."[11] Science, 1999.[11] Link

-

DHPM Bioactivity Review: Matos, L. H., et al. "Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review." European Journal of Medicinal Chemistry, 2018. Link

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Substrate Independent ATPase Activity May Complicate High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. eubopen.org [eubopen.org]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. assaygenie.com [assaygenie.com]

- 11. monastrol-mitosis-inhibitor [timtec.net]

Theoretical & Applied Properties of Methylcyclopropyl Pyrimidinones

This guide explores the structural, electronic, and pharmacological properties of Methylcyclopropyl Pyrimidinones , a specialized scaffold in modern drug discovery. By integrating the hydrogen-bonding versatility of the pyrimidinone core with the steric and electronic constraints of the 1-methylcyclopropyl moiety, this architecture serves as a potent "conformational lock" in kinase inhibitors (e.g., Pim, SOS1) and antiviral agents.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists

Executive Summary: The "Conformational Clamp" Strategy

The fusion of a pyrimidinone (a privileged heteroaromatic scaffold) with a methylcyclopropyl group represents a high-precision strategy in ligand design. While the pyrimidinone provides critical H-bond donor/acceptor motifs for the ATP-binding hinge region of kinases, the methylcyclopropyl unit acts as a bioisostere of the tert-butyl or isopropyl group , offering superior metabolic stability and rigidifying the vector of the substituent.

Core Theoretical Advantage: The 1-methylcyclopropyl group introduces a "Magic Methyl" effect on a strained ring. This combination restricts rotational freedom (reducing entropic penalty upon binding

Structural & Electronic Architecture

The Pyrimidinone Tautomeric Landscape

Pyrimidinones exist in dynamic equilibrium between lactam (keto) and lactim (enol) forms. In physiological conditions, the 4(3H)-pyrimidinone (keto) tautomer generally predominates, presenting a specific H-bond pattern:

-

N3-H: Hydrogen Bond Donor (HBD)

-

C4=O: Hydrogen Bond Acceptor (HBA)

This polarity makes the core ideal for engaging the "hinge region" backbone of kinase domains (e.g., Glu/Leu residues).

The Methylcyclopropyl Moiety: Walsh Orbitals & Sterics

The cyclopropyl ring is not merely a spacer; it is electronically unique.

-

Walsh Orbitals: The C-C bonds in cyclopropane have high p-character (

-like), allowing the ring to conjugate with the pyrimidinone -

The Methyl "Anchor": Adding a methyl group to the 1-position of the cyclopropyl ring (1-methylcyclopropyl) creates a quaternary center. This introduces significant steric bulk that forces the cyclopropyl ring into a bisected conformation relative to the attached amine or aromatic system, effectively "locking" the ligand into a bioactive shape.

Visualization: Conformational Energy Landscape

The following diagram illustrates how the methylcyclopropyl group narrows the conformational energy well compared to a flexible isopropyl group.

Figure 1: The "Conformational Lock" Effect. The 1-methylcyclopropyl group restricts rotation, pre-organizing the molecule and minimizing entropy loss during protein binding.

Physicochemical & Metabolic Profiling

The theoretical properties of this scaffold can be quantified by comparing it to standard alkyl analogs. The methylcyclopropyl group offers a "sweet spot" between lipophilicity and metabolic stability.

Table 1: Comparative Theoretical Properties[1]

| Property | Isopropyl Analog | Cyclopropyl Analog | 1-Methylcyclopropyl Analog | Mechanism of Action |

| Conformational Freedom | High (Free rotation) | Moderate | Low (Restricted) | Steric clash of Me group with ortho-substituents. |

| Metabolic Stability | Low (CYP oxidation at tertiary C-H) | Moderate (Ring opening/oxidation) | High | Quaternary center blocks |

| Lipophilicity (cLogP) | Baseline | -0.2 to -0.4 units | +0.1 to +0.3 units | Methyl adds hydrophobicity; Cyclopropyl is less lipophilic than propyl. |

| Electronic Effect | Inductive (+I) | Conjugative (Walsh) | Steric + Conjugative | Electron donation via Walsh orbitals stabilizes cation intermediates. |

Metabolic Shielding

A critical theoretical advantage is the blockade of CYP450-mediated oxidation .

-

Isopropyl: The tertiary proton is a "metabolic hotspot," easily abstracted to form a radical.

-

Cyclopropyl: Can undergo ring opening or oxidation, but the C-H bonds are stronger (106 kcal/mol) than alkyl C-H bonds.

-

1-Methylcyclopropyl: Replaces the abstractable

-proton with a methyl group. This forces metabolism to occur on the distal methyl, which is slower and less favorable, significantly extending the drug's half-life (

Synthetic Methodologies

Constructing methylcyclopropyl pyrimidinones requires precise modular synthesis. The two primary routes are De Novo Ring Construction and Late-Stage Coupling .

Protocol: Late-Stage Buchwald-Hartwig Coupling

This is the preferred route for generating libraries of kinase inhibitors.

Reagents:

-

Substrate: 6-Chloro-pyrimidin-4(3H)-one derivative.

-

Nucleophile: 1-Methylcyclopropylamine (commercially available as HCl salt).

-

Catalyst: Pd2(dba)3 with Xantphos or BrettPhos.

-

Base: Cs2CO3 (Cesium Carbonate).

Step-by-Step Methodology:

-

Preparation: Charge a dry Schlenk flask with the chloropyrimidinone (1.0 eq), 1-methylcyclopropylamine HCl (1.2 eq), and Cs2CO3 (2.5 eq).

-

Catalyst Addition: Add Pd2(dba)3 (5 mol%) and Xantphos (10 mol%) under an argon atmosphere.

-

Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration).

-

Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Visualization: Synthetic Workflow

Figure 2: Modular synthesis via Palladium-catalyzed cross-coupling.

Therapeutic Applications: Case Studies

The theoretical advantages of this scaffold translate directly into clinical candidates, particularly in oncology.

Pim Kinase Inhibition

Pim kinases (Pim-1, -2, -3) are overexpressed in hematological malignancies.[1]

-

Role of Scaffold: The pyrimidinone binds to the ATP hinge.

-

Role of Methylcyclopropyl: It fits into the hydrophobic pocket usually occupied by the ribose of ATP. The 1-methyl group prevents the "induced fit" collapse of the pocket, maintaining high selectivity over other kinases.

SOS1 Inhibition (RAS Pathway)

Son of Sevenless-1 (SOS1) is a GEF (Guanine Nucleotide Exchange Factor) that activates RAS.

-

Mechanism: Inhibitors bind to the catalytic site of SOS1, preventing interaction with RAS-GDP.

-

Relevance: Recent patents (e.g., EP 4289843 A1) highlight 6-(1-methylcyclopropyl)pyrido[4,3-d]pyrimidin-7(6H)-one derivatives. The methylcyclopropyl group is critical for potency, likely by filling a specific lipophilic sub-pocket that tolerates no other alkyl shape.

Visualization: RAS-SOS1 Signaling Context

Figure 3: Mechanism of Action. The inhibitor targets SOS1, blocking the conversion of RAS-GDP to active RAS-GTP.

Conclusion

The methylcyclopropyl pyrimidinone is not a random chemical combination but a deliberate medicinal chemistry artifact. It solves three simultaneous problems:

-

Entropy: Pre-organizes the ligand via the "conformational clamp."

-

Metabolism: Shields the

-carbon from CYP450 oxidation. -

Potency: Optimizes hydrophobic filling of ATP-binding pockets.

For researchers developing next-generation kinase inhibitors, this scaffold offers a validated starting point for optimizing LipE (Lipophilic Efficiency) and metabolic stability.

References

-

BenchChem. (2025). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical Guide. BenchChem.[2] Link

-

Royal Society of Chemistry. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Link

-

National Institutes of Health (NIH). (2004). Synthesis and antiviral activity of methylenecyclopropane analogues of nucleosides.[3] PubMed. Link

-

American Chemical Society (ACS). (2019). Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors.[1] Journal of Medicinal Chemistry.[1] Link

-

European Patent Office. (2022). Pyridopyrimidinone Derivative, Preparation Method Therefor, and Use Thereof (EP 4289843 A1). Google Patents. Link

-

Hypha Discovery. (2021). Metabolism of cyclopropyl groups.[4][5] Hypha Discovery Blogs. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hyphadiscovery.com [hyphadiscovery.com]

Methodological & Application

Application Note: In Vitro Profiling of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

[1]

Introduction & Compound Analysis

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one represents a distinct subclass of dihydropyrimidines (DHPMs).[1] Unlike the classic Biginelli products (which are typically 2-oxo or 2-thioxo derivatives), the 4-one core implies a specific tautomeric or reduced state that alters its hydrogen-bonding capability and metabolic stability.[1]

Key Chemical Features:

-

2-Methylcyclopropyl Moiety: A lipophilic, sterically constrained group often used as a bioisostere for isopropyl or tert-butyl groups to improve metabolic stability (blocking CYP450 sites) and potency.[1] It introduces chirality (cis/trans, R/S), which significantly impacts binding affinity.[1]

-

3,4-Dihydropyrimidin-4-one Core: A polar scaffold acting as a hydrogen bond donor (N3-H) and acceptor (C4=O).[1]

-

Oxidation Risk: The dihydropyrimidine ring is susceptible to oxidative aromatization to the fully aromatic pyrimidin-4-one, which is a critical quality control parameter.[1]

Preparation & Handling

Stock Solution Protocol

The cyclopropyl group increases lipophilicity, making the compound sparingly soluble in pure water.[1]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred vehicle.[1]

-

Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot into amber glass vials (to prevent photo-oxidation) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or ring oxidation.

Stability Verification (LC-MS)

Before any assay, verify the integrity of the "dihydro" core.[1]

Assay Protocol A: Enzymatic Inhibition Screening (Fluorescence Polarization)

Target Context: This scaffold is frequently screened against proteases (e.g., viral proteases) or kinases where the amide core mimics the peptide bond transition state.[1]

Principle

This assay measures the ability of the compound to displace a fluorescent tracer from the active site of a model enzyme (e.g., a Serine Protease or Kinase).[1]

Materials

-

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Brij-35 (to prevent aggregation), 1 mM DTT.[1]

-

Tracer: Fluorescein-labeled cognate ligand/peptide.[1]

-

Detection: Multi-mode plate reader (Ex 485 nm / Em 535 nm).

Step-by-Step Procedure

-

Serial Dilution:

-

Prepare a 10-point dose-response curve in DMSO (Start: 100 µM, 1:3 dilution).

-

Transfer 500 nL of compound to a low-volume 384-well black plate (acoustic dispensing preferred).

-

-

Enzyme Addition:

-

Add 10 µL of Enzyme Solution (at 2x Kd concentration) to the wells.

-

Incubation 1: 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

-

-

Tracer Addition:

-

Add 10 µL of Tracer Solution (at 1x Kd).[1]

-

Incubation 2: 60 minutes at RT in the dark.

-

-

Readout: Measure Fluorescence Polarization (mP).

Data Analysis

-

Normalization: Convert mP values to % Inhibition using DMSO (0%) and No-Enzyme (100%) controls.

-

Curve Fitting: Fit data to the 4-parameter logistic equation (Hill Slope) to determine IC50.

| Parameter | Value | Notes |

| Z' Factor | > 0.6 | Indicates a robust assay.[1] |

| Assay Window | > 100 mP | Difference between bound and free tracer. |

| DMSO Tolerance | < 2% | Higher DMSO may denature the enzyme.[1] |

Assay Protocol B: Cellular Viability & Toxicity (ATP Quantitation)

Context: Determining the therapeutic window and ensuring the cyclopropyl moiety does not cause non-specific cytotoxicity.[1]

Workflow Visualization

Caption: Standard workflow for ATP-based cytotoxicity profiling of pyrimidinone derivatives.

Step-by-Step Procedure

-

Cell Culture: Use HepG2 (liver model) or HEK293 cells.[1] Seed 3,000 cells/well in 25 µL media in a 384-well white opaque plate.

-

Compound Treatment:

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Detection:

-

Equilibrate plate to RT (20 mins).

-

Add 30 µL CellTiter-Glo® (or equivalent ATP reagent).[1]

-

Shake orbitally for 2 minutes (lysis).

-

Incubate 10 minutes (signal stabilization).

-

-

Measurement: Read Total Luminescence (Integration time: 0.5s).

Troubleshooting & Critical Controls

Issue: Compound Precipitation

The hydrophobic 2-methylcyclopropyl group may cause precipitation in aqueous buffers > 50 µM.[1]

-

Solution: Measure Dynamic Light Scattering (DLS) or kinetic solubility. If precipitation occurs, lower the top concentration or add 0.01% Triton X-100.[1]

Issue: Stereoisomer Variability

Commercial sources may supply this compound as a racemic mixture (cis/trans or R/S).[1]

-

Impact: Biological activity is often driven by a single enantiomer (e.g., 1R, 2S).[1]

-

Control: If potency varies between batches, perform Chiral HPLC to separate enantiomers and test them individually.

References

-

Kappe, C. O. (2000).[1] Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry. Link (Provides foundational chemistry for DHPM scaffolds).[1]

-

Tale, R. H., et al. (2011).[1] A novel synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Journal of Chemical Sciences. Link (Discusses structural variants of the pyrimidinone core).[1]

-

PubChem Compound Summary. Cyclopropyl-pyrimidinone derivatives. National Library of Medicine.[1] Link (General structural validation).[1]

-

Meanwell, N. A. (2014).[1] The influence of the cyclopropyl group on the properties of bioactive molecules. Journal of Medicinal Chemistry. Link (Explains the metabolic and steric role of the 2-methylcyclopropyl moiety).[1]

Application Note: Biological Evaluation of Novel Dihydropyrimidinone (DHPM) Derivatives

Introduction: The Privileged Scaffold

Dihydropyrimidinones (DHPMs), synthesized via the multicomponent Biginelli reaction, are recognized as "privileged scaffolds" in medicinal chemistry. Their heterocyclic core mimics the structural features of purines, pyrimidines, and other endogenous ligands, allowing them to engage diverse biological targets with high affinity.

However, this structural versatility presents a screening challenge. A novel DHPM derivative may act as a Mitotic Kinesin (Eg5) Inhibitor (Monastrol-like) or a Calcium Channel Blocker (Nifedipine-like).

This Application Note provides a modular assay platform to characterize novel DHPMs. Unlike generic screening guides, this protocol focuses on the specific physicochemical challenges of DHPMs—namely lipophilicity and fluorescence interference—and provides self-validating workflows for their two primary mechanisms of action.

Phase I: Compound Management & Solubility

The Failure Point: Many DHPM assays fail not due to lack of potency, but due to precipitation in aqueous buffers. DHPMs are highly lipophilic; "active" results often turn out to be artifacts of compound aggregation.

Protocol A: Kinetic Solubility Verification

Before biological testing, determine the maximum soluble concentration in assay media (1% DMSO).

-

Preparation: Dissolve DHPM derivative in 100% DMSO to 10 mM (Master Stock).

-

Dilution: Prepare a 2-fold serial dilution in DMSO (10 mM down to 0.1 mM).

-

Aqueous Spike: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (Final DMSO = 1%).

-

Incubation: Shake at 500 rpm for 2 hours at RT.

-

Readout: Measure Absorbance at 620 nm (turbidity).

-

Pass Criteria: OD620 < 0.005 (background).

-

Fail Criteria: OD620 > 0.01 indicates precipitation.

-

Critical Insight: If your compound is fluorescent (common with aryl-substituted DHPMs), turbidity measurements may be skewed. In this case, centrifuge the plate (3000 x g, 10 min) and measure the concentration of the supernatant via HPLC-UV.

Phase II: Kinesin Eg5 (KSP) Inhibition Module

Target Context: Eg5 is a motor protein essential for bipolar spindle formation.[1] Inhibitors like Monastrol bind to an allosteric pocket, preventing ADP release and causing "monoastral" spindle collapse.

Mechanism of Action Visualization

The following diagram illustrates where DHPMs intervene in the ATPase cycle.

Figure 1: Mechanism of Eg5 inhibition. DHPMs bind to the Eg5-ADP complex, preventing the rate-limiting step of ADP release, thereby stalling the motor.

Protocol B: Kinesin-Microtubule ATPase Endpoint Assay

This assay quantifies inorganic phosphate (Pi) release using Malachite Green. It is superior to coupled-enzyme assays for DHPMs because it avoids potential inhibition of the coupling enzymes (PK/LDH) by the test compound.

Materials:

-

Recombinant Human Eg5 Motor Domain (10 nM final).

-

Pre-formed Microtubules (MTs), Taxol-stabilized (1 µM final).

-

ATP (500 µM).

-

Malachite Green Reagent.

Step-by-Step Workflow:

-

Buffer Prep: Prepare ATPase Buffer (20 mM PIPES pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 10 µM Taxol). Taxol is mandatory to prevent MT depolymerization.

-

Compound Addition: Add 5 µL of DHPM (in 10% DMSO) to a 96-well plate.

-

Enzyme Mix: Add 20 µL of Eg5/Microtubule mix in buffer. Incubate 10 min at RT to allow allosteric binding.

-

Start Reaction: Add 25 µL of ATP (1 mM stock). Final volume = 50 µL.

-

Kinetics: Incubate for 20 mins at RT.

-

Termination: Add 100 µL Malachite Green reagent. This quenches the reaction and develops color.

-

Readout: Measure Absorbance at 620 nm after 10 mins.

Self-Validation System:

| Control Type | Reagent | Expected Outcome | Logic |

|---|---|---|---|

| Negative Control | DMSO only | High OD620 | Max ATPase activity (100%). |

| Positive Control | Monastrol (100 µM) | Low OD620 | Validates Eg5 sensitivity. |

| Background | No Eg5 Enzyme | Near Zero OD620 | Corrects for non-enzymatic ATP hydrolysis. |

| Interference | Compound + Pi Standard | Match Standard | Ensures DHPM doesn't quench the dye. |

Phase III: Calcium Channel Modulation Module

Target Context: Some DHPMs (e.g., SQ 32,926) mimic Nifedipine, blocking L-type voltage-gated Ca2+ channels (VGCC). This requires a functional cell-based flux assay.[2]

Protocol C: Fluo-4 AM Calcium Flux

Cell Line: A7r5 (Rat aortic smooth muscle) or HEK293 stably expressing Cav1.2.

Reagents:

-

Fluo-4 AM: Calcium indicator (Green fluorescence).

-

Probenecid: Anion transport inhibitor. Crucial: Prevents cells from pumping out the dye.

-

Agonist: KCl (50 mM) to depolarize membrane and open VGCCs.

Step-by-Step Workflow:

-

Seeding: Plate 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

-

Dye Loading:

-

Compound Treatment:

-

Add DHPM derivatives (in HBSS). Incubate 15 mins.

-

-

The Trigger (Kinetic Read):

-

Place plate in FLIPR or kinetic plate reader (Ex 494 nm / Em 516 nm).

-

Start reading baseline (0-10 sec).

-

Inject: 50 mM KCl (Agonist).

-

Read continuously for 120 seconds.

-

Data Interpretation:

Calculate

Phase IV: Phenotypic Validation (Cell Cycle)

To confirm the mechanism (Eg5 vs. Ca2+), analyze the cell cycle profile.

-

Eg5 Inhibitors: Cause characteristic G2/M arrest .[5] The cells duplicate DNA but cannot divide due to spindle failure.

-

Calcium Blockers: Typically cause G1 arrest or non-specific growth inhibition, but do not accumulate cells in M-phase.

Protocol D: Propidium Iodide (PI) Flow Cytometry

-

Treat: HeLa cells with DHPM (at IC50) for 24 hours.

-

Fix: Harvest cells, wash PBS, fix in 70% ice-cold ethanol (dropwise) while vortexing. Store -20°C overnight.

-

Stain: Wash ethanol. Resuspend in PBS containing:

-

50 µg/mL Propidium Iodide (DNA stain).

-

100 µg/mL RNase A (Digests RNA to prevent background).

-

-

Analyze: Flow Cytometer (PE channel).

Decision Matrix:

-

Result A: Sharp peak at 4N DNA content (G2/M) → Confirms Eg5 Inhibition.

-

Result B: Broad distribution or Sub-G1 peak → Cytotoxicity/Apoptosis (Non-specific).

Summary of Experimental Logic

Figure 2: Decision tree for DHPM assay selection. Path A focuses on antimitotic activity, while Path B focuses on calcium modulation.

References

-

Mayer, T. U., et al. (1999).[4] Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974. Link

-

Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. Link

-

DeBonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with a mant-ADP release assay. Analytical Biochemistry, 325(2), 200-205. Link

-

Haggarty, S. J., et al. (2000). Dissecting cellular processes using small molecules: inhibition of cell cycle progression by a novel dihydropyrimidine. Chemistry & Biology, 7(4), 275-286. Link

-

Thermo Fisher Scientific. (n.d.). Fluo-4 AM Calcium Indicator Protocol. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. content.abcam.com [content.abcam.com]

- 4. Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Module 1: Troubleshooting "Oiling Out" (Phase Separation)

Technical Support Hub: Purification of 2-Alkyl-Dihydropyrimidinones (DHPMs) Ticket #DHPM-002 | Status: Open | Priority: High[1]

Welcome to the DHPM Purification Support Center. You are accessing this guide because your Biginelli synthesis involving aliphatic aldehydes (yielding 2-alkyl-DHPMs) has likely resulted in a waxy oil, a sticky gum, or a product that refuses to crystallize.[1] Unlike their crystalline 2-aryl counterparts (derived from benzaldehyde), 2-alkyl derivatives possess flexible aliphatic chains that disrupt crystal lattice packing and increase lipophilicity, creating unique purification hurdles.[1]

This guide moves beyond standard protocols to address the specific physicochemical behavior of alkyl-substituted Biginelli adducts.

The Issue: You attempted the standard ethanol recrystallization. Instead of white needles, the product separated as a distinct oily layer at the bottom of the flask upon cooling or water addition.

The Science (Causality): "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit of the solution is reached before the solubility limit of the crystal.[2] The flexible alkyl chain at the C2 position lowers the melting point and increases the entropic penalty of crystallization compared to rigid aryl derivatives. The "oil" is a solute-rich liquid phase that often traps impurities.

Protocol: The "Ternary Phase" Recovery Do not discard the oil. Follow this thermodynamic reset:

-

Re-dissolution: Decant the supernatant (mother liquor) and save it. Add the minimum amount of warm Ethyl Acetate (EtOAc) to the oil until dissolved. (EtOAc is superior to Ethanol here because it is less likely to trap water, which promotes oiling in hydrophobic alkyl-DHPMs).[1]

-

Anti-solvent Titration: While stirring rapidly, add Hexanes (or Heptane) dropwise.[1][3]

-

Stop immediately when a persistent cloudiness appears.

-

-

The "Seed" Trick: If available, add a seed crystal.[4] If not, scratch the glass surface at the air-liquid interface.

-

Slow Cooling: Place the flask in a Dewar flask with warm water and let it cool to room temperature overnight. Rapid cooling promotes oiling; slow cooling promotes nucleation.[1]

Support Note: If the product remains an oil, it may be an amorphous solid by nature. In this case, perform a solvent wash : Dissolve the oil in a small volume of DCM, wash with water (to remove urea), dry over MgSO₄, and evaporate to a foam.[1] High-vacuum drying often converts the foam to a handleable solid.

Module 2: Chemical Scavenging (Removing Aliphatic Aldehydes)

The Issue: Aliphatic aldehydes (e.g., butyraldehyde, acetaldehyde) often polymerize or remain as sticky residues that co-elute with your product.[1] They lack the UV absorbance of benzaldehyde, making them "invisible" enemies on TLC until they degrade.

The Solution: The Bisulfite Adduct Strategy Chromatography is inefficient for volatile aldehydes. We utilize the Brindle Workup principle to convert the lipophilic aldehyde into a water-soluble sulfonate salt.

Step-by-Step Protocol:

-

Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (avoid DCM if possible, as bisulfite adducts can sometimes suspend in chlorinated solvents).

-

Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

-

The Wash:

-

Add the bisulfite solution to the organic layer.[5]

-

Crucial Step: Shake vigorously for at least 3-5 minutes. The formation of the adduct is not instantaneous for sterically hindered aldehydes.

-

-

Separation: The unreacted aldehyde migrates to the aqueous layer as the bisulfite adduct (R-CH(OH)-SO₃Na).

-

Validation: The organic layer now contains your DHPM and beta-keto ester.

Figure 1: Chemical scavenging workflow for the removal of unreacted aliphatic aldehydes.[1]

Module 3: Chromatographic Isolation & Detection

The Issue: You see "tailing" on the TLC plate, or you cannot visualize the 2-alkyl DHPM because it lacks the strong UV chromophore of the 2-aryl derivatives.

Troubleshooting Guide:

| Problem | Root Cause | Technical Solution |

| Peak Tailing | The N1/N3 urea protons are hydrogen-bonding with the silanols on the silica gel. | Mobile Phase Modifier: Add 1-2% Methanol to your DCM/Hexane system. If tailing persists, pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes, though usually, a polar shift is sufficient.[1] |

| Weak UV Signal | 2-Alkyl DHPMs lack the C2-aryl conjugation. The enamide (N1-C6=C5) absorbs weakly at 254nm. | Staining is Mandatory. Do not rely on UV. 1. p-Anisaldehyde: Dips to pink/purple (High sensitivity).[1] 2. Vanillin: Specific for the urea/amide functionality. 3. Iodine: General adsorption (reversible).[1] |

| Co-elution | Beta-keto ester starting material has similar polarity to the DHPM. | Toluene System: Switch from EtOAc/Hexane to Toluene/Acetone (4:1). Toluene interacts differently with the pi-systems, often resolving the ester from the cyclic urea. |

FAQ: Stability & Storage

Q: Can I use a basic workup (NaOH wash) to remove the beta-keto ester? A: NO. While 2-aryl DHPMs have moderate stability, 2-alkyl DHPMs are susceptible to hydrolysis and retro-Biginelli cleavage under basic conditions, especially with heat.[1] Strong bases can hydrolyze the N1-C2 bond or the ester group. Stick to neutral or slightly acidic washes (Brine, Water, dilute HCl).[1]

Q: My product turned yellow after a week on the bench. Why? A: Oxidation. DHPMs (dihydropyrimidines) can oxidize to pyrimidines (aromatization).[1] This is accelerated by light and air.

-

Fix: Store 2-alkyl DHPMs under an inert atmosphere (Argon/Nitrogen) at -20°C, preferably in amber vials.

Decision Tree: The Purification Workflow

Use this logic flow to determine the correct purification path for your specific crude result.

Figure 2: Logical decision tree for selecting the appropriate purification method based on the physical state of the crude product.

References

-

Kappe, C. O. (2000).[1] Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043–1052.[1]

-